Mdm2-IN-27
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Overview
Description
Mdm2-IN-27 is a small molecule inhibitor that targets the interaction between the mouse double minute 2 homolog (MDM2) and the tumor protein p53. This interaction is crucial in regulating the tumor suppressor functions of p53, which plays a significant role in cell cycle regulation, apoptosis, and DNA repair. By inhibiting the MDM2-p53 interaction, this compound aims to reactivate p53’s tumor suppressor functions, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mdm2-IN-27 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsThe final product is obtained through purification techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Mdm2-IN-27 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound. These intermediates often possess functional groups that are crucial for the biological activity of the final product .
Scientific Research Applications
Mdm2-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MDM2-p53 interaction and develop new inhibitors.
Biology: Employed in cell-based assays to investigate the role of p53 in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancers with overexpressed MDM2 or wild-type p53.
Industry: Utilized in drug discovery and development programs to identify new cancer therapies.
Mechanism of Action
Mdm2-IN-27 exerts its effects by binding to the p53-binding domain of MDM2, thereby preventing the interaction between MDM2 and p53. This inhibition leads to the stabilization and activation of p53, which in turn induces cell cycle arrest, apoptosis, and DNA repair mechanisms. The molecular targets involved include the p53 protein and the MDM2 protein, with pathways such as the p53 signaling pathway being significantly affected .
Comparison with Similar Compounds
Similar Compounds
Nutlin-3a: Another MDM2 inhibitor that disrupts the MDM2-p53 interaction.
Idasanutlin: A potent MDM2 inhibitor with a similar mechanism of action.
Uniqueness of Mdm2-IN-27
This compound is unique in its chemical structure and binding affinity, which may offer advantages in terms of potency, selectivity, and pharmacokinetic properties. Compared to other MDM2 inhibitors, this compound may exhibit improved efficacy and reduced side effects, making it a valuable addition to the arsenal of cancer therapeutics .
Properties
Molecular Formula |
C32H33Cl2N3O4 |
---|---|
Molecular Weight |
594.5 g/mol |
IUPAC Name |
4-[(3S,5'S,7'R,7'aR)-6-chloro-7'-(3-chlorophenyl)-5'-(2,2-dimethylpropyl)-1'-oxospiro[1,2-dihydroindole-3,6'-3,5,7,7a-tetrahydropyrrolo[1,2-c]imidazole]-2'-yl]-3-methoxybenzoic acid |
InChI |
InChI=1S/C32H33Cl2N3O4/c1-31(2,3)15-26-32(16-35-23-14-21(34)9-10-22(23)32)27(18-6-5-7-20(33)12-18)28-29(38)36(17-37(26)28)24-11-8-19(30(39)40)13-25(24)41-4/h5-14,26-28,35H,15-17H2,1-4H3,(H,39,40)/t26-,27-,28+,32-/m0/s1 |
InChI Key |
SGPRGPKOFWSIJK-PJGOFDOSSA-N |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@@]2(CNC3=C2C=CC(=C3)Cl)[C@H]([C@H]4N1CN(C4=O)C5=C(C=C(C=C5)C(=O)O)OC)C6=CC(=CC=C6)Cl |
Canonical SMILES |
CC(C)(C)CC1C2(CNC3=C2C=CC(=C3)Cl)C(C4N1CN(C4=O)C5=C(C=C(C=C5)C(=O)O)OC)C6=CC(=CC=C6)Cl |
Origin of Product |
United States |
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